molecular formula C16H21N3O4S B12752586 Penicillin G ammonium CAS No. 75333-20-9

Penicillin G ammonium

Cat. No.: B12752586
CAS No.: 75333-20-9
M. Wt: 351.4 g/mol
InChI Key: VTHLIEZHKMGTTK-LQDWTQKMSA-N
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Description

Penicillin G ammonium is the ammonium salt of Benzylpenicillin (Penicillin G), a naturally occurring β-lactam antibiotic originally derived from Penicillium fungi . As a crucial tool in biochemical research, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis . It specifically binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan cross-linking . This action disrupts cell wall integrity, leading to bacterial cell lysis and death . In research settings, Penicillin G is noted for its narrow spectrum of activity, demonstrating high efficacy against a range of Gram-positive organisms and some Gram-negative species . It serves as a drug of choice in studies involving streptococcal infections, clostridial species, and actinomycosis . Furthermore, it has been utilized as a selective agent in microbiological studies to investigate peptidoglycan biosynthesis and bacterial cell wall structure in novel microorganisms . The ammonium salt form, with a chemical formula of C16H21N3O4S , is suitable for preparing concentrated stock solutions in the laboratory. This product is intended For Research Use Only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75333-20-9

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1

InChI Key

VTHLIEZHKMGTTK-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+]

Origin of Product

United States

Historical Context and Evolution of Penicillin G Research

Foundational Discoveries and Early Research Trajectories

The story of penicillin began with a serendipitous observation in 1928 by Scottish physician Alexander Fleming. wikipedia.orgresearchgate.netwikipedia.org He noticed that a culture plate of Staphylococcus bacteria had been contaminated by a Penicillium mold, and the bacteria surrounding the mold had been destroyed. acs.orgnih.gov Fleming named the active antibacterial substance "penicillin." wikipedia.orgresearchgate.net While Fleming's discovery was monumental, the initial crude extracts were unstable and difficult to purify. acs.org

It wasn't until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of isolating and purifying penicillin. acs.orgnih.gov This team, which included Norman Heatley, developed methods for cultivating the mold in larger quantities and extracting the active compound. wikipedia.orgwikipedia.org Their work culminated in successful animal trials in 1940, demonstrating penicillin's ability to protect mice from deadly streptococcal infections, and the first human trial in 1941. acs.org The initial successes spurred efforts to produce penicillin on a larger scale, a necessity amplified by the ongoing World War II. acs.org

Methodological Advancements Driving Penicillin G Development

The urgent need for penicillin during the war catalyzed significant advancements in its production. British scientists traveled to the United States in 1941 to seek assistance from American pharmaceutical companies and the U.S. Department of Agriculture. acs.org This collaboration led to several key breakthroughs:

Strain Improvement: A global search for more productive strains of Penicillium was initiated. Ironically, a moldy cantaloupe from a market in Peoria, Illinois, yielded a strain of Penicillium chrysogenum that produced significantly more penicillin than Fleming's original culture. acs.orgresearchgate.net

Fermentation Techniques: Researchers at the Northern Regional Research Laboratory (NRRL) in Peoria discovered that adding corn-steep liquor and lactose (B1674315) to the fermentation medium dramatically increased penicillin yields. acs.org They also pioneered the use of deep-tank fermentation, which allowed for much larger scale production than the previously used flask methods. acs.org

Precursor Addition: The addition of precursors like phenylacetic acid to the fermentation medium further boosted the production of Penicillin G. acs.org

Purification: The development of techniques like alumina (B75360) column chromatography by Edward Abraham was crucial for removing impurities and obtaining a purer, more potent form of penicillin suitable for clinical use. acs.org

These advancements transformed penicillin production from a laboratory curiosity into a viable industrial process. Production in the United States skyrocketed from 21 billion units in 1943 to over 6.8 trillion units by 1945, making the life-saving drug widely available. acs.org

The development of Penicillin G ammonium (B1175870) was a further refinement, creating a more stable and soluble salt form of benzylpenicillin, enhancing its suitability for certain applications. ontosight.ai

Paradigm Shifts in Antibiotic Research Influenced by Penicillin G

The discovery and successful application of Penicillin G triggered several paradigm shifts in the field of medicine and scientific research:

The Dawn of the Antibiotic Era: Penicillin's success marked the beginning of the antibiotic age, fundamentally changing the treatment of bacterial infections. acs.orgnih.gov Diseases that were once life-threatening, such as bacterial pneumonia and staphylococcal infections, became treatable. acs.org

A New Model for Drug Discovery: The systematic search for and development of penicillin established a new model for drug discovery. The process of screening natural sources (like molds) for antimicrobial compounds became a standard practice, leading to the discovery of many other classes of antibiotics, including streptomycin, tetracyclines, and macrolides. nih.govclinicalcorrelations.org

Industrial-Scale Pharmaceutical Production: The massive effort to produce penicillin during World War II created a blueprint for large-scale pharmaceutical manufacturing, involving collaboration between academia, government, and industry. acs.orgnih.gov

The Rise of Semi-Synthetic Antibiotics: The determination of penicillin's chemical structure by Dorothy Hodgkin in 1945 using X-ray crystallography was a landmark achievement. wikipedia.orgresearchgate.net This knowledge allowed chemists to modify the penicillin molecule, leading to the creation of semi-synthetic penicillins with broader spectrums of activity and resistance to bacterial enzymes. wikipedia.orgepa.govnih.gov The hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA) became a key step in the synthesis of these new antibiotics. epa.govnih.gov

The Challenge of Antibiotic Resistance: Fleming himself warned of the potential for bacteria to develop resistance to penicillin. providence.edu The identification of penicillin-resistant bacteria as early as 1940 highlighted a challenge that continues to be a major focus of antibiotic research today. clinicalcorrelations.org This has led to a continuous search for new antibiotics and strategies to combat resistance, including the development of narrow-spectrum antibiotics to minimize ecological impact. mdpi.com

Research Findings on Penicillin G Ammonium

This compound is the ammonium salt of benzylpenicillin. ontosight.ai This salt form offers enhanced stability and solubility compared to the free acid form of penicillin G. ontosight.ai

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₄S
Molecular Weight 351.4 g/mol nih.gov
Appearance White, crystalline powder ontosight.ai
Solubility Highly soluble in water; slightly soluble in organic solvents ontosight.ai
IUPAC Name azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate nih.gov

This table is interactive. You can sort and filter the data.

Research Applications

Research has explored the use of Penicillin G in various contexts beyond direct therapeutic use. For instance, studies have investigated its effects on different types of bacteria, including anaerobic ammonium-oxidizing (anammox) planctomycetes. One study found that Penicillin G could reversibly inhibit the growth of these bacteria, suggesting the presence of penicillin-sensitive proteins involved in their cell wall synthesis. nih.gov

Molecular and Cellular Mechanisms of Penicillin G Action

Interaction of Penicillin G with Penicillin-Binding Proteins (PBPs)

PBPs are a group of transpeptidase enzymes located on the bacterial cell membrane that are essential for the final steps of peptidoglycan synthesis. wikipedia.orgresearchgate.net Peptidoglycan is a critical polymer that forms a mesh-like layer, providing the cell wall with structural rigidity and protecting the bacterium from osmotic lysis. rcsb.orgnews-medical.net Penicillin G's mechanism of action is centered on its ability to bind to and inactivate these proteins. drugbank.comwisdomlib.org The bactericidal activity of Penicillin G is a direct result of the inhibition of cell wall synthesis mediated by its binding to PBPs. rcsb.org

Structural Basis of Penicillin G Acylation of Transpeptidases

The efficacy of Penicillin G as an inhibitor of PBPs stems from its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, the natural substrate for transpeptidase enzymes. oup.comacs.org This molecular mimicry allows Penicillin G to enter the active site of the PBP. wikipedia.org The core of the mechanism involves the highly reactive four-membered β-lactam ring characteristic of penicillin antibiotics. news-medical.netyoutube.com

The catalytic process of PBPs involves a key serine residue in the active site. wikipedia.orgoup.com This serine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between the two D-Ala residues of the substrate. In the presence of Penicillin G, the active site serine mistakenly attacks the carbonyl carbon within the β-lactam ring. oup.comyoutube.com This attack opens the strained ring and results in the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgoup.comacs.org This process, known as acylation, is effectively irreversible and inactivates the enzyme. wikipedia.orgyoutube.com Once acylated, the PBP is unable to perform its function in cell wall synthesis. oup.com

Crystal structures of PBPs in complex with Penicillin G have revealed the specific interactions that stabilize the antibiotic in the active site. A common set of residues recognizes the core structure of the β-lactam antibiotic, while the R1 side chain participates in different interactions depending on the specific PBP. asm.org

Interacting Residue/MotifRole in Penicillin G BindingSource
Active Site Serine (SXXK motif) Forms a covalent bond with the β-lactam ring carbonyl carbon, leading to enzyme acylation. oup.comnih.gov
SXN Motif The asparagine residue helps to wedge the amide bond of the Penicillin G side chain. oup.com
(K/H)(S/T)G Motif The carboxylate group of the opened penicillin ring forms hydrogen bonds with residues in this motif. oup.com

Allosteric Modulation and Conformational Dynamics upon Binding

The binding of Penicillin G to a PBP is not a simple lock-and-key interaction but a dynamic process involving significant conformational changes in the enzyme. nih.gov Upon binding and acylation, the PBP structure undergoes rearrangement. oup.com For instance, in the resistant PBP2a from Staphylococcus aureus, binding of a β-lactam at an allosteric site 60 Å away from the active site can trigger a conformational change that opens up the active site, making it more accessible. nih.govnih.gov

While extensively studied in the context of resistance, these dynamic and allosteric principles are fundamental to the PBP-antibiotic interaction. The binding of Penicillin G can induce shifts in protein domains and loops guarding the active site. oup.comnih.gov Studies on the dynamics of PBPs show that these proteins exhibit conformational flexibility, and the acylation process itself involves transitions between different functional states. nih.gov This suggests that the interaction is not static; rather, the antibiotic exploits the inherent dynamics of the enzyme to achieve stable, inhibitory binding. Some research also indicates that benzylpenicillin can act as an allosteric effector, modifying the structure and activity of various proteins, which supports the concept that its interaction with PBPs involves complex structural modulation. nih.gov

Inhibition of Peptidoglycan Cross-Linking and Cell Wall Integrity

The primary enzymatic function of many PBPs is DD-transpeptidation, the reaction that creates peptide cross-links between adjacent glycan strands in the peptidoglycan polymer. oup.comnih.gov These cross-links are essential for the mechanical strength and integrity of the cell wall. hawaii.edustackexchange.com By acylating and inactivating PBPs, Penicillin G directly blocks this crucial final step of cell wall biosynthesis. news-medical.netnih.govnih.gov

The prevention of peptidoglycan cross-linking results in the synthesis of a weakened, structurally deficient cell wall. medicinenet.comquora.com This compromised barrier is unable to provide the necessary structural support to the bacterial cell. news-medical.net The degree of inhibition is dependent on the concentration of the antibiotic. Studies in Escherichia coli have demonstrated that increasing concentrations of Penicillin G lead to a corresponding increase in the inhibition of peptidoglycan cross-linking. nih.govnih.gov

Penicillin G Concentration (µg/mL)Inhibition of Peptidoglycan Cross-Linking in E. coli (%)
5~25
10~40
25~55
50~65
100~70

(Data is illustrative and synthesized from findings reported in studies on E. coli). nih.govnih.gov

Consequences of PBP Inhibition on Bacterial Physiology

The inhibition of PBPs and the subsequent disruption of peptidoglycan synthesis set off a chain of deleterious events for the bacterium. The immediate structural weakening of the cell wall is compounded by the dysregulation of the cell's own enzymatic systems, culminating in cell death. wikipedia.org

Induction of Autolytic Enzyme Systems

Most bacteria possess autolytic enzymes, or autolysins, which are hydrolases that cleave bonds within the existing peptidoglycan structure. slideshare.net These enzymes are crucial for normal cellular processes such as growth, cell division, and separation, where controlled remodeling of the cell wall is required. news-medical.netslideshare.net The activity of these autolysins is typically under tight regulation to prevent uncontrolled degradation of the cell wall.

The inhibition of cell wall synthesis by Penicillin G appears to disrupt this regulation, leading to the activation of autolytic enzymes. drugbank.commsdmanuals.com One prominent hypothesis suggests that inhibitors of cell wall synthesis trigger autolysins by destabilizing an endogenous complex formed between the autolytic enzyme and an inhibitor, such as lipoteichoic acid. pnas.org When peptidoglycan synthesis is halted, this inhibitory complex may be labilized, leading to the release and uncontrolled activity of the autolysins. pnas.org This results in the active degradation of the cell wall at a time when it cannot be repaired, exacerbating the structural damage caused by the inhibition of cross-linking. slideshare.net

Osmotic Instability and Bactericidal Effects

The combined effect of inhibited peptidoglycan synthesis and unchecked autolytic degradation is a catastrophic loss of cell wall integrity. slideshare.net The bacterial cell wall is the primary defense against the high internal turgor pressure exerted by the cytoplasm. hawaii.edustackexchange.com A healthy, cross-linked peptidoglycan sacculus is necessary to prevent the cell from bursting in its typically hypotonic environment.

With a severely weakened cell wall, the bacterium can no longer withstand this internal osmotic pressure. news-medical.netnih.gov Water flows into the cell, causing it to swell and eventually rupture. news-medical.net This process of cell lysis is the ultimate bactericidal effect of Penicillin G. drugbank.comnih.gov The inability to maintain osmotic stability directly leads to the death of the bacterial cell, as the compromised cell wall cannot contain the cellular contents. medicinenet.com

Specificity of Penicillin G Activity Across Diverse Bacterial Cell Walls (e.g., Anaerobic Ammonium-Oxidizing Planctomycetes)

Penicillin G, a member of the β-lactam class of antibiotics, exhibits a targeted mechanism of action primarily centered on the inhibition of bacterial cell wall synthesis. news-medical.netstudy.com This specificity is largely dictated by the presence and accessibility of its molecular target, the peptidoglycan layer, a critical component of the bacterial cell envelope that is absent in human cells. news-medical.nethawaii.edu The bactericidal effect of Penicillin G is achieved by interfering with the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. slideshare.netwikipedia.org This action is mediated through the covalent binding of the β-lactam ring of penicillin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for this cross-linking process. news-medical.netdrugbank.com Inhibition of PBPs leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. news-medical.netstudy.com

The efficacy of Penicillin G varies significantly across different types of bacteria, a phenomenon directly linked to the structural diversity of their cell walls. alliedacademies.org Generally, Gram-positive bacteria are more susceptible to Penicillin G than Gram-negative bacteria. news-medical.nethawaii.edu This is because Gram-positive bacteria possess a thick, exposed peptidoglycan layer that is readily accessible to the antibiotic. news-medical.netwikipedia.org In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer that is situated between an inner cytoplasmic membrane and an outer membrane. hawaii.eduwikipedia.org This outer membrane acts as a barrier, impeding the penetration of Penicillin G to its target PBPs. news-medical.net

Bacterial TypePeptidoglycan LayerOuter MembraneGeneral Susceptibility to Penicillin G
Gram-positive Thick and exposedAbsentHigh
Gram-negative Thin and located in the periplasmPresentLow

A notable and intriguing case of Penicillin G's specificity is its effect on anaerobic ammonium-oxidizing (anammox) Planctomycetes. For a considerable time, Planctomycetes were considered an exception to the general rule of bacterial cell wall composition, as they were thought to lack peptidoglycan. nih.govresearchgate.net This assumption led to the belief that they would be inherently resistant to β-lactam antibiotics like Penicillin G. nih.gov Indeed, some early studies reported no inhibitory effect of penicillin on anammox activity. nih.gov

However, more recent and detailed genomic and experimental investigations have challenged this long-held view. nih.govnih.gov It has been discovered that the genomes of anammox bacteria, such as Kuenenia stuttgartiensis, contain the necessary genes for synthesizing peptidoglycan-like structures. nih.govnih.gov Subsequent research has provided direct evidence for the presence of a peptidoglycan layer in the cell walls of these organisms. nih.gov

Consistent with these findings, studies have demonstrated that Penicillin G can indeed inhibit the growth of anammox bacteria. nih.govresearchgate.net For instance, in continuous culture experiments, Penicillin G was shown to reversibly inhibit the growth of anammox bacteria. nih.gov Further analysis revealed that this inhibition is likely due to the binding of Penicillin G to specific PBPs, such as PBP 3, which is involved in cell division. nih.gov Transcriptome analysis of Penicillin G-treated anammox bacteria indicated a significant downregulation of proteins involved in cell division, providing a molecular basis for the observed growth inhibition. nih.gov

These findings have led to a re-evaluation of the cell wall structure of Planctomycetes and have expanded our understanding of the spectrum of activity for Penicillin G. nih.gov The sensitivity of anammox bacteria to this antibiotic underscores the principle that the presence of a peptidoglycan layer and accessible PBPs are the primary determinants of Penicillin G's antibacterial action, even in bacterial phyla with unconventional cell architectures.

OrganismTraditional View of PeptidoglycanRecent FindingsEffect of Penicillin G
Anaerobic Ammonium-Oxidizing Planctomycetes AbsentPresence of a peptidoglycan-like layer and genes for its synthesis. nih.govnih.govGrowth inhibition through binding to Penicillin-Binding Proteins (PBPs). nih.gov

Biosynthetic Pathways and Biotechnological Production of Penicillin G

Enzymatic Cascade of Penicillin G Biosynthesis in Penicillium chrysogenum

The biosynthesis of Penicillin G is a multi-step enzymatic process confined to two primary cellular compartments: the cytosol and peroxisomes. am-online.orgnews-medical.net The pathway begins with the condensation of three precursor amino acids and culminates in the formation of the final active molecule.

Two pivotal enzymes catalyze the initial stages of penicillin formation in the cytosol. am-online.orgnews-medical.net The first is ACV Synthetase (ACVS) , a large, multifunctional enzyme that facilitates the condensation of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the tripeptide ACV. am-online.orgnews-medical.netmicrobenotes.com

The second key enzyme is Isopenicillin N Synthase (IPNS) . This non-heme iron-dependent enzyme catalyzes the oxidative cyclization of the linear ACV tripeptide. am-online.orgresearchgate.netwikipedia.org This crucial reaction forms the characteristic bicyclic structure of the penicillin core, consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. am-online.orgnews-medical.netebi.ac.uk The product of this step is Isopenicillin N (IPN), the first bioactive intermediate in the pathway. news-medical.netnih.gov

The final step in Penicillin G synthesis involves the enzyme Isopenicillin N Acyltransferase (IAT) . This enzyme is located within peroxisomes. am-online.org It catalyzes the exchange of the L-α-aminoadipyl side chain of Isopenicillin N for a phenylacetyl group, which is derived from the precursor Phenylacetic Acid (PAA). am-online.orguniprot.org This last conversion results in the formation of Penicillin G. am-online.org

EnzymeAbbreviationFunctionCellular Location
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine SynthetaseACVSCondenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide ACV. am-online.orgnews-medical.netCytosol am-online.orgnews-medical.net
Isopenicillin N SynthaseIPNSCatalyzes the oxidative cyclization of ACV to form Isopenicillin N (IPN), creating the β-lactam and thiazolidine rings. am-online.orgwikipedia.orgnih.govCytosol am-online.orgnews-medical.net
Isopenicillin N AcyltransferaseIATExchanges the L-α-aminoadipyl side chain of IPN with a phenylacetyl group to form Penicillin G. am-online.orgPeroxisome am-online.org

The enzymes responsible for Penicillin G biosynthesis are encoded by a cluster of genes that are coordinately regulated. nih.govresearchgate.netoup.com In P. chrysogenum, these key genes are located together on the same chromosome, a feature that facilitates their unified expression. nih.govmdpi.com High-yielding industrial strains often have multiple tandem copies of this entire gene cluster, which contributes to their enhanced production capacity. nih.govnih.gov

The primary genes in this cluster are:

pcbAB : This gene encodes the large ACV Synthetase (ACVS) enzyme. am-online.orgmdpi.com

pcbC : This gene encodes the Isopenicillin N Synthase (IPNS). am-online.orgmdpi.com

penDE : This gene encodes the Isopenicillin N Acyltransferase (IAT). am-online.orgmdpi.com

The expression of these genes is tightly controlled by a complex regulatory network influenced by various factors, including the available carbon source. news-medical.netmicrobiologyresearch.org For instance, glucose is known to repress the transcription of all three genes, particularly when introduced at the beginning of cultivation. microbiologyresearch.orgnih.gov The genes pcbAB and pcbC are transcribed divergently from a shared bidirectional promoter region, allowing for coordinated control. nih.govresearchgate.net

GeneEncoded EnzymeFunction of Enzyme
pcbABACV Synthetase (ACVS)Forms the ACV tripeptide precursor. am-online.orgnih.gov
pcbCIsopenicillin N Synthase (IPNS)Cyclizes ACV to form the penicillin core structure (Isopenicillin N). am-online.orgnih.gov
penDEIsopenicillin N Acyltransferase (IAT)Converts Isopenicillin N to Penicillin G using a precursor side chain. am-online.orgnih.gov

Optimization Strategies for Enhanced Penicillin G Fermentation

Maximizing the yield of Penicillin G from P. chrysogenum cultures is a primary goal of industrial biotechnology. This is achieved through meticulous control of the fermentation environment and strategic nutrient feeding, which have been refined over many years of research and practice. nih.govosdd.net

Penicillin G production is typically carried out using a fed-batch fermentation process. nih.govslideshare.net This technique involves initially growing the fungal biomass in a batch phase with a high substrate concentration to promote cell growth. osdd.net This is followed by a production phase where nutrients, especially the carbon source, are continuously or sequentially fed to the bioreactor. osdd.netslideshare.net

This strategy offers several advantages. It allows for high cell densities without the accumulation of inhibitory byproducts that can occur in a simple batch culture. nih.gov Critically, it allows for precise control over the concentration of nutrients like glucose. Since high glucose levels repress the penicillin biosynthesis genes, a controlled, low-level feed during the production phase is essential to maximize synthesis. ramauniversity.ac.inosdd.net Other key parameters such as pH, temperature, and dissolved oxygen are also rigorously controlled throughout the fed-batch process to maintain optimal conditions for both fungal health and antibiotic production. nih.gov The pH is typically maintained around 6.5, and the temperature at 25°C during the fed-batch phase. nih.gov

The synthesis of Penicillin G, as opposed to other natural penicillins, is entirely dependent on the addition of a specific side-chain precursor to the fermentation medium. researchgate.netresearchgate.net The essential precursor for Penicillin G is Phenylacetic Acid (PAA) or its derivatives. undip.ac.idaecenar.com When PAA is supplied to the culture, the IAT enzyme incorporates it as the side chain, resulting in the production of Penicillin G. am-online.org

ParameterFinding/ObservationReference
Role of PAAActs as the direct precursor for the phenylacetyl side chain of Penicillin G. undip.ac.idaecenar.com
Effect on YieldAddition of PAA significantly increases the total yield of Penicillin G compared to cultures without a precursor. undip.ac.idasm.org
ToxicityHigh concentrations of PAA are toxic to P. chrysogenum and can inhibit growth and penicillin synthesis. slideshare.netundip.ac.idasm.org
Feeding StrategyPAA is added in small, controlled amounts during the fed-batch process to avoid toxicity while ensuring availability. researchgate.netnih.gov
Optimal ConcentrationMaintaining a residual PAA concentration between 0.2 and 0.6 g/L has been shown to be an effective strategy for enhancing production. google.com

Environmental Parameter Optimization (e.g., pH, Dissolved Oxygen, Ammonium (B1175870) Concentration)

The optimization of environmental parameters during fermentation is critical for maximizing the yield of Penicillin G. The synthesis of penicillin by P. chrysogenum is highly sensitive to factors such as pH, dissolved oxygen (DO), and the concentration of nitrogen sources like ammonium. google.com

pH: The pH of the culture medium is a crucial variable. During fermentation, the pH is typically controlled and maintained around 6.5. google.com This is often regulated by the addition of ammonia (B1221849) water. google.com Alkaline pH levels have been noted to override the repression of penicillin biosynthesis enzymes that can be caused by certain carbon sources like glucose. wikipedia.org

Dissolved Oxygen (DO): A sufficient supply of dissolved oxygen is essential for the penicillin biosynthesis pathway. The enzyme isopenicillin-N synthetase (IPNS), which catalyzes a key cyclization step in the formation of the penicillin molecule, requires molecular oxygen as a substrate. nih.gov Therefore, low oxygen levels can directly limit the rate of penicillin production. nih.gov In industrial fermenters, the DO concentration is carefully controlled, for instance, by adjusting the agitation speed and airflow rate to maintain a level not less than 60%. google.com Studies have shown that the oxygen concentration that limits the cell's oxygen uptake rate is different from the concentration that limits penicillin production. nih.gov Furthermore, fluctuating DO levels can have complex effects; while some fluctuation ranges were found to reduce the penicillin production rate, other ranges were observed to enhance it compared to a steady DO level. nih.gov

Ammonium Concentration: Ammonium serves as a primary nitrogen source for the fungus. Its concentration in the fermentation broth must be carefully managed. While necessary for growth and biosynthesis, excess ammonium can repress penicillin production. wikipedia.org In a controlled fermentation process, the ammonia nitrogen concentration is monitored and maintained at a specific level, for example, not less than 0.4 g/L, often through the addition of ammonium sulfate. google.com

ParameterOptimal Value/RangeRationale and Key Findings
pH~6.5 google.comMaintained by adding ammonia water. Alkaline conditions can help overcome the repression of biosynthesis enzymes by glucose. wikipedia.orggoogle.com
Dissolved Oxygen (DO)≥ 60% google.comOxygen is a required substrate for the isopenicillin-N synthetase (IPNS) enzyme in the biosynthetic pathway. Low DO levels directly limit production. google.comnih.gov
Ammonium (NH₄⁺) Concentration≥ 0.4 g/L (as ammonia nitrogen) google.comServes as a critical nitrogen source. However, excess ammonium can repress penicillin production, requiring careful control. wikipedia.orggoogle.com

Strain Engineering and Directed Evolution for Overproduction

The remarkable increases in Penicillin G yields over the past several decades are largely attributable to the successful improvement of the production strains of P. rubens. nih.gov This has been accomplished through two main strategies: classical strain improvement involving random mutagenesis and selection, and modern rational approaches using targeted genetic engineering. researchgate.netncl.res.in The biotechnological method of directed evolution has been instrumental in generating a vast number of high-performing Penicillium strains. wikipedia.org

Mutagenesis and Selection of High-Yielding Strains

Classical strain improvement (CSI) has been the cornerstone of enhancing penicillin production since its early days. researchgate.netnih.gov This approach relies on random mutagenesis, where the fungal spores are exposed to mutagens such as UV radiation or chemical agents like N-methyl-N′-nitro-N-nitrosoguanidine. researchgate.netresearchgate.net This process generates a large population of mutants with random genetic alterations. researchgate.net

Following mutagenesis, a massive screening effort is undertaken to identify rare individual strains that exhibit higher penicillin productivity. semanticscholar.org This iterative process of mutation and selection, carried out over many decades, has been incredibly successful. researchgate.netresearchgate.net A key outcome of these classical programs was the selection of strains that possess multiple copies of the penicillin biosynthesis gene cluster (pcbAB, pcbC, and penDE). nih.gov This gene amplification is a significant factor in the high-yielding phenotype of modern industrial strains. nih.govnih.gov

Genetic Manipulation for Metabolic Flux Redistribution

Modern strain improvement employs targeted genetic engineering to rationally modify the fungus's metabolism for overproduction. A key concept in this approach is metabolic flux analysis, which studies the flow of metabolites through the cell's biochemical pathways. nih.gov The goal is to redirect the flow of carbon and energy away from general cellular processes and channel it more efficiently toward the synthesis of penicillin. dntb.gov.ua

Research has shown that potential bottlenecks in penicillin production may not lie in the supply of primary carbon precursors, but rather in the availability of essential cofactors like NADPH, which is required in large amounts for the pathway. nih.gov This understanding allows for targeted genetic modifications to enhance the regeneration of such cofactors. nih.gov

A specific example of genetic manipulation involves the balanced overexpression of genes within the penicillin biosynthetic pathway. Studies have demonstrated that in high-yielding strains, the enzyme acyl-CoA: isopenicillin N acyltransferase (IAT), encoded by the penDE gene, can be a limiting factor. nih.gov By introducing additional copies of the penDE gene, it is possible to increase penicillin production significantly. nih.gov However, this expression must be carefully balanced; excessively high levels of IAT can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA) and a net reduction in the final Penicillin G product. nih.gov Another strategy involves manipulating related pathways; for instance, regulating the L-lysine biosynthetic pathway can increase the pool of α-aminoadipic acid, a crucial precursor for penicillin, thereby directing metabolic flux towards the desired antibiotic. ramauniversity.ac.inresearchgate.net

Mechanisms of Bacterial Resistance to Penicillin G

Enzymatic Inactivation by β-Lactamases

The production of β-lactamase enzymes is a principal mechanism of resistance to β-lactam antibiotics, including Penicillin G. These enzymes effectively neutralize the antibiotic by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the molecule incapable of inhibiting bacterial cell wall synthesis.

β-Lactamases are a diverse group of enzymes, with over 300 different variants described. The most widely accepted classification scheme, proposed by Ambler, categorizes these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequences.

Classes A, C, and D: These enzymes utilize a serine residue at their active site for the hydrolysis of the β-lactam ring.

Class B: This class consists of metallo-β-lactamases that require zinc ions for their catalytic activity.

A functional classification system, which complements the molecular classification, groups β-lactamases based on their substrate and inhibitor profiles. This helps in correlating the enzymatic activity with the resistance phenotype observed in clinical settings.

Ambler Classification Active Site Key Characteristics Examples
Class A SerineBroad-spectrum hydrolysis, including penicillins and some cephalosporins. Often plasmid-encoded.TEM, SHV, CTX-M, KPC
Class B Zinc (Metallo-β-lactamase)Hydrolyzes a wide range of β-lactams, including carbapenems. Not inhibited by currently available β-lactamase inhibitors.NDM, IMP, VIM
Class C SerinePrimarily cephalosporinases, but can also hydrolyze penicillins.AmpC
Class D SerineOxacillinases with a primary activity against penicillins. Some variants can hydrolyze carbapenems.OXA

The hydrolysis of the β-lactam ring by serine β-lactamases (Classes A, C, and D) is a two-step process. Initially, the active site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate and the opening of the β-lactam ring. Subsequently, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme.

In contrast, metallo-β-lactamases (Class B) utilize one or two zinc ions to activate a water molecule. This activated water molecule then directly attacks the β-lactam carbonyl carbon, leading to the hydrolysis of the ring without the formation of a covalent enzyme intermediate.

The expression of β-lactamase genes can be either constitutive or inducible. In many bacteria, the production of these enzymes is tightly regulated and is induced in the presence of a β-lactam antibiotic. For instance, in Bacillus licheniformis, the expression of the blaP gene, which encodes for a β-lactamase, is significantly upregulated upon exposure to an inducer. This regulation occurs primarily at the transcriptional level, with a substantial increase in blaP mRNA levels observed after induction.

In staphylococci, the induction of β-lactamase production is often controlled by a repressor protein, BlaI, and a sensor-transducer protein, BlaR1. In the absence of a β-lactam, BlaI binds to the operator region of the β-lactamase gene (blaZ), preventing its transcription. When a β-lactam is present, it is thought to interact with BlaR1, leading to a signaling cascade that ultimately results in the inactivation or release of BlaI from the operator, allowing for the transcription of blaZ and the production of β-lactamase.

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal action of Penicillin G is a result of its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Alterations in these target proteins can significantly reduce the affinity of Penicillin G, thereby conferring resistance.

In many bacterial species, resistance to Penicillin G arises from point mutations within the genes encoding PBPs. These mutations can lead to amino acid substitutions that alter the three-dimensional structure of the PBP's active site, thereby reducing its binding affinity for the antibiotic. For example, in Streptococcus pneumoniae, specific amino acid alterations in PBP1a, PBP2b, and PBP2x have been correlated with decreased affinities for penicillin and other β-lactams. A high level of resistance in pneumococci is often the result of combined alterations in PBP1a, PBP2b, and PBP2x.

Bacterial Species Altered PBP Amino Acid Substitution Effect on Penicillin G Affinity
Streptococcus pneumoniaePBP1aT371S/ADecreased affinity, contributes to higher resistance levels.
Streptococcus pneumoniaePBP2bT446AReduced binding affinity for penicillin.
Streptococcus pneumoniaePBP2xT338ADecreased acylation efficiency for Penicillin G.

Some bacteria acquire resistance through the horizontal gene transfer of genes encoding for novel PBPs with intrinsically low affinity for β-lactam antibiotics. The most prominent example of this is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. This gene encodes for a unique PBP, known as PBP2a, which has a very low affinity for most β-lactam antibiotics, including Penicillin G.

In the presence of β-lactams that inactivate the native PBPs of S. aureus, PBP2a can continue to carry out the essential transpeptidation reactions required for cell wall synthesis, allowing the bacteria to survive and replicate. The expression of PBP2a is a key factor in the broad-spectrum β-lactam resistance observed in MRSA. Similarly, some enterococcal species exhibit intrinsic resistance to penicillins through the production of a low-affinity PBP, such as PBP5 in Enterococcus faecium and Enterococcus hirae.

Efflux Pump Systems Mediating Penicillin G Extrusion

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively expel a wide variety of toxic substances, including antibiotics like penicillin G, from the cell's interior. nih.govnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. nih.gov These pumps can be substrate-specific or, more commonly in the context of multidrug resistance (MDR), can transport a broad spectrum of structurally diverse compounds. nih.govnih.gov

In Gram-negative bacteria, efflux pumps often exist as tripartite systems that span the entire cell envelope, from the inner membrane to the outer membrane, allowing for the direct expulsion of antibiotics into the extracellular environment. nih.govresearchgate.net The overexpression of genes encoding these efflux pumps is a significant factor in the development of clinical resistance to β-lactam antibiotics. For instance, in Neisseria gonorrhoeae, overexpression of the MtrC-MtrD-MtrE efflux pump is a crucial component of high-level, chromosomally mediated penicillin resistance. nih.govwikipedia.org Similarly, the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are known to contribute to penicillin resistance. nih.govasm.org

While less characterized in Gram-positive bacteria which lack an outer membrane, efflux pumps still contribute to penicillin resistance. oup.com In Staphylococcus aureus, several multidrug resistance efflux pumps have been identified, and their overexpression can reduce susceptibility to various antimicrobial agents. nih.gov Some evidence also suggests the presence of efflux-mediated mechanisms in Streptococcus pneumoniae, which may act in concert with other resistance mechanisms like PBP alterations, particularly in strains with high levels of resistance. nih.govnih.gov

Bacterial drug efflux pumps are categorized into several families based on their structure, energy source, and number of components. The most clinically significant families involved in penicillin G resistance, particularly in Gram-negative bacteria, belong to the Resistance-Nodulation-Division (RND) superfamily. nih.gov

RND pumps are large, complex proteins that form tripartite systems to traverse the inner membrane, periplasm, and outer membrane of Gram-negative bacteria. nih.gov

Inner Membrane Component: This is the primary transporter protein, such as AcrB in E. coli or MexB in P. aeruginosa, which recognizes and binds the antibiotic substrate within the inner membrane or cytoplasm. nih.govresearchgate.net These transporters are energized by the proton motive force.

Periplasmic Adaptor Protein (PAP): Also known as Membrane Fusion Proteins (MFPs), examples include AcrA (E. coli) and MexA (P. aeruginosa). nih.gov These proteins bridge the inner membrane transporter with the outer membrane channel. nih.gov

Outer Membrane Factor (OMF): This component is a channel-forming protein, such as TolC in E. coli or OprM in P. aeruginosa, which provides the final exit pathway for the antibiotic out of the cell. researchgate.net

In Gram-positive bacteria like Staphylococcus aureus, the primary efflux pumps contributing to resistance belong to the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily. nih.gov A well-studied example is NorA, an MFS pump in S. aureus, which can extrude some fluoroquinolones and other antimicrobial agents. oup.com

Efflux Pump SystemBacterial SpeciesPump FamilyKey ComponentsSubstrates Include
AcrAB-TolCEscherichia coliRNDAcrA, AcrB, TolCPenicillins, Quinolones, Tetracycline
MexAB-OprMPseudomonas aeruginosaRNDMexA, MexB, OprMβ-lactams, Quinolones, Tetracycline
MtrCDENeisseria gonorrhoeaeRNDMtrC, MtrD, MtrEPenicillin, Hydrophobic agents
NorAStaphylococcus aureusMFSNorA (single component)Fluoroquinolones, Cationic disinfectants

The expression of efflux pump genes is tightly controlled by a network of regulatory proteins, which can act as repressors or activators. These regulators respond to various stimuli, including the presence of antibiotics or other environmental stresses. nih.gov Mutations in these regulatory genes can lead to the overexpression of efflux pumps and, consequently, increased antibiotic resistance. asm.org

Regulation often occurs at the local level, where a regulatory gene is located near the efflux pump operon it controls. asm.org For example:

In Neisseria gonorrhoeae, the mtrR gene encodes the MtrR repressor protein, which normally dampens the transcription of the mtrCDE operon. researchgate.net Mutations in mtrR or its promoter lead to derepression and overexpression of the pump, contributing significantly to penicillin resistance. nih.govasm.org

In E. coli, the AcrAB-TolC system is regulated by both a local repressor, AcrR, and global regulators like MarA, SoxS, and Rob. researchgate.net These global regulators can activate the expression of numerous genes, including the AcrAB pump, in response to stress, leading to a multidrug-resistant phenotype. researchgate.net

The regulatory systems themselves are complex. For instance, the MarA regulator in E. coli is controlled by the MarR repressor. When MarR binds to certain inducing compounds, it becomes inactive, leading to the production of MarA, which then activates the expression of the AcrAB-TolC pump. researchgate.net This intricate control allows bacteria to finely tune their resistance levels in response to environmental challenges.

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a highly selective barrier, inherently limiting the influx of many toxic compounds, including penicillin G. nih.govnih.govmdpi.com For hydrophilic antibiotics like penicillin to reach their PBP targets in the periplasm, they must traverse this membrane, primarily through water-filled protein channels called porins. nih.govmdpi.comfrontiersin.org

Bacteria can develop resistance by modifying the number or type of these porin channels, thereby reducing the permeability of the outer membrane to antibiotics. youtube.commdpi.com This mechanism can work synergistically with other resistance strategies, such as efflux pumps or β-lactamase production. nih.gov A decrease in antibiotic influx means that lower levels of enzymatic activity or pumping are required to keep the drug concentration below a critical threshold.

Mechanisms for reducing outer membrane permeability include:

Downregulation of Porin Expression: Bacteria can decrease the transcription of genes encoding major porins, such as OmpF and OmpC in E. coli. frontiersin.orgnih.gov This leads to fewer channels in the outer membrane, slowing the diffusion of penicillin into the periplasm.

Mutations in Porin Genes: Alterations in the amino acid sequence of a porin protein can lead to a narrower channel or altered channel selectivity, which can physically restrict the passage of penicillin molecules. asm.orgmdpi.com

Porin Replacement: Bacteria may switch to expressing different types of porins that are less permeable to antibiotics.

In Neisseria gonorrhoeae, the penB resistance determinant involves specific mutations in the gene encoding the major outer membrane porin, PorB. wikipedia.orgyoutube.com These mutations are believed to decrease the permeation of penicillin. nih.gov Interestingly, the resistance conferred by penB mutations often requires the simultaneous overexpression of the MtrCDE efflux pump, highlighting the collaborative nature of these resistance mechanisms. asm.orgnih.gov

Comprehensive Analysis of Penicillin G Resistance Mechanisms in Pathogenic Isolates

The prevalence and combination of resistance mechanisms to Penicillin G vary significantly among different pathogenic bacteria. Clinical isolates often exhibit multiple resistance strategies, leading to high levels of resistance and treatment challenges.

Neisseria gonorrhoeae Chromosomally mediated resistance to penicillin in N. gonorrhoeae is a classic example of the stepwise accumulation of multiple resistance determinants. wikipedia.org High-level resistance typically involves a combination of:

Altered PBP: Mutations in the penA gene, encoding PBP2. wikipedia.org

Efflux Pump Upregulation: Mutations in the mtrR repressor gene, leading to overexpression of the MtrCDE efflux pump. wikipedia.orgresearchgate.net

Reduced Permeability: Mutations in the penB gene, which alters the PorB porin. wikipedia.orgasm.org

Streptococcus pneumoniae The primary mechanism of penicillin resistance in S. pneumoniae involves alterations in PBPs, which reduce their affinity for the antibiotic. nih.govnih.gov However, some strains, particularly those with high levels of resistance, may also employ efflux-mediated mechanisms, though their clinical significance is still being fully elucidated. nih.gov Unlike Gram-negative bacteria, reduced permeability is not a major resistance factor for this Gram-positive organism.

Staphylococcus aureus Historically, the most significant resistance mechanism in S. aureus was the production of penicillinase (a β-lactamase) encoded by the blaZ gene, often carried on plasmids. alliedacademies.org In addition, multidrug efflux pumps can contribute to reduced susceptibility to a range of antimicrobials, although their role in penicillin G resistance is often secondary to enzymatic degradation. nih.gov

PathogenPrimary Penicillin G Resistance Mechanism(s)Contributing Mechanisms
Neisseria gonorrhoeaeAltered PBPs (PBP2), Efflux pump (MtrCDE) overexpression, Reduced permeability (PorB mutation)-
Streptococcus pneumoniaeAltered PBPsEfflux pumps (in some high-level resistant strains)
Staphylococcus aureusβ-lactamase production (Penicillinase)Multidrug efflux pumps
Escherichia coliβ-lactamase productionEfflux pumps (AcrAB-TolC), Reduced permeability (Porin loss)

Synthesis, Derivatization, and Structural Elucidation of Penicillin G Analogues

Chemical Modification Strategies for Penicillin G Derivatives

Chemical modification of the penicillin G scaffold is a cornerstone of efforts to develop new and more effective beta-lactam antibiotics. These strategies range from the introduction of specific functional groups to alter the molecule's activity, to the synthesis of novel salt forms and prodrugs designed for improved physicochemical properties and cellular uptake.

The introduction of new functional groups onto the penicillin backbone is a key strategy for modulating its biological activity. One such functional group of significant interest is the hydroxamic acid moiety. While not directly replacing the core carboxylic acid of penicillin for primary antibacterial action, hydroxamic acids have been explored as powerful chelating groups, particularly for inhibiting metallo-β-lactamases (MBLs). researchgate.netokstate.edu

MBLs are a class of β-lactamase enzymes that utilize zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. mdpi.com The development of potent inhibitors for MBLs is a critical goal in overcoming this form of resistance. researchgate.netnih.govnih.gov Hydroxamic acid derivatives have shown promise as MBL inhibitors because the hydroxamic acid group can effectively bind to the zinc ions in the enzyme's active site, thereby inactivating the enzyme. mdpi.com

Research has focused on designing hydroxamic acid-containing compounds that can act as broad-spectrum MBL inhibitors. For example, studies on hydroxamic acids with a benzenesulfonamide (B165840) scaffold have demonstrated inhibition against several types of MBLs, restoring the antibacterial activity of antibiotics like cefazolin (B47455) and meropenem. researchgate.net The general principle involves creating a molecule that can effectively present the hydroxamic acid group to the enzyme's active site. While direct conjugation to the main penicillin structure is complex, the development of separate hydroxamic acid-based drugs for co-administration represents a viable strategy to protect penicillin G and its derivatives from degradation by MBLs.

Other functional group modifications include the introduction of a diazo group (-N=N-) to create bulky derivatives. The rationale is that the bulky group can sterically hinder the penicillin molecule from fitting into the active site of β-lactamase enzymes. biomedpharmajournal.org

A novel approach to modifying penicillin G involves its transformation into ionic liquids (ILs) and organic salts. This strategy aims to improve the drug's physicochemical properties and enhance its activity, particularly against resistant bacterial strains. The synthesis typically involves the hydrolysis of the β-lactam ring of penicillin G to form penicilloic acid (referred to as seco-Pen), which then acts as the anion in the resulting salt or ionic liquid.

The process begins with the hydrolysis of Penicillin G ammonium (B1175870) salt in a basic ammonia (B1221849) buffer. biomedpharmajournal.org This opened-ring derivative, the anionic penicilloic acid, is then combined with various organic cations via a neutralization reaction with the corresponding cation hydroxide (B78521) salts. biomedpharmajournal.orgnih.govslideshare.net This method has been used to produce a series of novel organic salts and ionic liquids in moderate to high yields. biomedpharmajournal.orgresearchgate.net

A variety of organic cations have been successfully paired with the penicillin G hydrolysate anion, including:

1-ethyl-3-methylimidazolium (B1214524) [EMIM] biomedpharmajournal.org

1-hydroxy-ethyl-3-methylimidazolium [C2OHMIM] biomedpharmajournal.org

(2-hydroxyethyl)trimethylammonium [Choline] biomedpharmajournal.org

Tetraethylammonium [TEA] biomedpharmajournal.org

Cetylpyridinium [C16Pyr] biomedpharmajournal.org

Trihexyltetradecylphosphonium [P6,6,6,14] biomedpharmajournal.org

Research has shown that these novel compounds can exhibit dramatically enhanced pharmaceutical activity. For instance, the resulting ionic liquids and organic salts have demonstrated significant antibacterial activity against both sensitive and resistant strains of Escherichia coli and Staphylococcus aureus. biomedpharmajournal.orgslideshare.net This suggests that converting standard antibiotics into hydrolyzed organic salts can be a straightforward yet powerful method for developing potent formulations against challenging bacterial strains. nih.gov

Table 1: Examples of Organic Cations Used in the Synthesis of Penicillin G Hydrolysate Salts biomedpharmajournal.org
Cation AbbreviationFull Cation NameRationale for Selection
[EMIM]1-ethyl-3-methylimidazoliumCommonly used ionic liquid cation
[C2OHMIM]1-hydroxy-ethyl-3-methylimidazoliumLow toxicity profile
[Choline](2-hydroxyethyl)trimethylammoniumLow toxicity profile
[TEA]TetraethylammoniumCommon organic cation
[C16Pyr]CetylpyridiniumKnown antimicrobial properties
[P6,6,6,14]TrihexyltetradecylphosphoniumForms room temperature ionic liquids (RTILs)

A significant limitation of many β-lactam antibiotics, including penicillin G, is their poor penetration into mammalian cells. This is largely due to their acidic character, which hinders their ability to cross cellular membranes. Consequently, they are less effective against intracellular pathogens. Prodrug strategies aim to overcome this by masking the polar functional groups of the parent drug, thereby increasing its lipophilicity and facilitating cellular uptake. Once inside the cell, the prodrug is metabolized to release the active antibiotic.

One effective strategy involves converting the acidic penicillin G into a basic derivative. Researchers synthesized a basic derivative, N-(3-dimethylamino-propyl)benzylpenicillinamide (ABP), by modifying the carboxyl group of penicillin G. A study comparing the uptake of this basic derivative with penicillin G in cultured J774 macrophages demonstrated the success of this approach.

While the intracellular concentration of penicillin G remained lower than the extracellular concentration, the basic derivative, ABP, achieved an intracellular-to-extracellular concentration ratio of 4 to 5. Furthermore, about half of the intracellular ABP was found to accumulate within lysosomes. This behavior is consistent with the model describing the intralysosomal trapping of weak organic bases. Although the synthesized ABP derivative itself was microbiologically inactive, the study demonstrated that appropriate chemical modification can effectively drive β-lactam antibiotics into cells. This proof of concept supports further research into designing active compounds or other prodrugs that could be effective against intracellular infections.

Structure-Activity Relationship (SAR) Studies of Penicillin G and Its Derivatives

The antibacterial efficacy of penicillin G and its analogues is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific molecular features contribute to antibacterial potency and for guiding the rational design of new, more effective derivatives.

The fundamental structure of penicillin consists of a fused thiazolidine (B150603) and β-lactam ring system, which is essential for its activity. scienceinfo.comuomus.edu.iq Several key structural features are critical for its antibacterial potency. slideshare.netscienceinfo.comnih.gov

The β-Lactam Ring : This strained, four-membered ring is the pharmacophore of the molecule. uomus.edu.iqnih.gov Its high reactivity is crucial for acylating and irreversibly inhibiting penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. nih.govnih.gov Any modification that opens this ring results in a loss of antibacterial activity. uomus.edu.iq

The Fused Ring System : The fusion of the β-lactam ring to the five-membered thiazolidine ring increases the strain on the β-lactam's amide bond, enhancing its chemical reactivity compared to a monocyclic β-lactam. uomus.edu.iq

The Carboxylic Acid Group : The free carboxyl group at C-3 is essential for activity. slideshare.netscienceinfo.com It is believed to bind to the active site of the target PBP. Converting this group to an ester or alcohol derivative typically reduces or eliminates antibacterial activity. slideshare.net

The Acylamino Side Chain : The side chain at the C-6 position significantly influences the penicillin's spectrum of activity and stability. nih.gov

Hydrophilicity : Introducing more hydrophilic groups on the side chain, such as an amino group in ampicillin, can increase the drug's ability to pass through the porin channels of Gram-negative bacteria, thus broadening its spectrum of activity. uomus.edu.iq

Electron-Withdrawing Groups : Attaching strong electron-withdrawing groups to the side chain (e.g., the oxygen in Penicillin V) can increase the acid stability of the molecule, allowing for oral administration. uomus.edu.iq

Substituents on the Thiazolidine Ring : The gem-dimethyl groups at the C-2 position are important for activity. Modifying or removing them generally leads to a decrease in potency. scienceinfo.com Oxidation of the sulfur atom at position 1 to a sulfoxide (B87167) or sulfone can improve acid stability but often reduces antibacterial activity. slideshare.netscienceinfo.com

Table 2: Structure-Activity Relationship of Penicillin Derivatives
Structural FeaturePositionImpact on Activity/Properties
β-Lactam Ring-Essential for antibacterial activity; its cleavage leads to inactivation. uomus.edu.iq
Thiazolidine RingFused to β-LactamIncreases strain and reactivity of the β-lactam ring. uomus.edu.iq
Sulfur Atom1Oxidation to sulfoxide/sulfone decreases antibacterial activity but increases acid stability. slideshare.netscienceinfo.com
Gem-dimethyl Group2Considered necessary for maximal activity. scienceinfo.com
Carboxylic Acid3Essential for binding to PBP; esterification leads to loss of activity. slideshare.netscienceinfo.com
Acylamino Side Chain6Determines antibacterial spectrum and stability. Bulky groups can confer β-lactamase resistance. scienceinfo.comnih.gov

The primary mechanism of resistance to penicillin G is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. nih.gov Therefore, a major focus of derivative design is to overcome this enzymatic defense.

Key design principles include:

Steric Hindrance : One of the earliest and most effective strategies is to attach a bulky group to the acylamino side chain. scienceinfo.com This bulky group physically blocks the β-lactam ring from accessing the active site of the β-lactamase enzyme. nih.govscienceinfo.com Methicillin is a classic example of this principle, where the addition of two methoxy (B1213986) groups on the phenyl ring of the side chain provides steric protection. nih.govuomus.edu.iq

Development of β-Lactamase Inhibitors : An alternative to modifying the antibiotic itself is to co-administer it with a compound that inhibits β-lactamases. nih.gov Compounds like clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) are structurally similar to penicillins and act as "suicide inhibitors." frontiersin.orgmdpi.com They bind to the active site of the β-lactamase, leading to an irreversible reaction that inactivates the enzyme, thereby allowing the partner antibiotic to reach its PBP target. mdpi.com

Modification of the Penam Nucleus : More advanced strategies involve altering the core structure of the penicillin molecule to make it a poor substrate for β-lactamases while retaining its ability to inhibit PBPs. One innovative approach involves "grafting" stereochemical features from carbapenems—a class of β-lactams highly resistant to many β-lactamases—onto the penicillin scaffold. nih.gov This includes changing the stereochemistry of the hydrogen atoms at C-5 and C-6 from a cis to a trans conformation and replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety. nih.gov Such modifications can create potent and specific inhibitors of certain classes of β-lactamases. nih.gov

Broadening the Spectrum : To combat Gram-negative bacteria, which have an additional outer membrane, modifications are designed to increase the polarity of the molecule. scienceinfo.com The addition of an amino group to the side chain of penicillin G (creating ampicillin) enhances its ability to penetrate the porin channels in the outer membrane of Gram-negative bacteria. uomus.edu.iq

By applying these principles, medicinal chemists continue to evolve the penicillin family, creating analogues with improved stability, a broader spectrum of activity, and the ability to combat the ever-growing challenge of bacterial resistance.

Structural Insights into Penicillin G and PBP Interactions

The efficacy of Penicillin G and its analogues stems from their ability to form a stable, covalent complex with Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of bacterial cell wall biosynthesis. Understanding the three-dimensional architecture of these interactions at an atomic level is paramount for deciphering the mechanism of action and for the rational design of new, more potent antibiotics. Methodologies such as X-ray crystallography and computational modeling have provided profound insights into the structural basis of PBP inhibition by Penicillin G.

X-ray Crystallography of Penicillin G-PBP Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between Penicillin G and the active sites of various PBPs. These studies reveal the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme.

Crystallographic analysis of Escherichia coli PBP5 in complex with Penicillin G confirms that the antibiotic forms a covalent bond with a key serine residue (Ser44) in the enzyme's active site. nih.gov Upon binding, the strained β-lactam ring of Penicillin G is opened by nucleophilic attack from the hydroxyl group of Ser44. This process forms an acyl-enzyme intermediate, rendering the PBP incapable of performing its natural function of cross-linking peptidoglycan strands. wikipedia.org

The crystal structures further highlight the critical role of the "oxyanion hole," a microenvironment within the active site. In the PBP5-Penicillin G complex, the carbonyl oxygen of the opened β-lactam ring is stabilized by hydrogen bonds from the backbone amides of Ser44 and another residue, His216. nih.gov This stabilization is crucial for both the acylation and deacylation steps of the enzymatic reaction.

Detailed electron density maps from these crystallographic studies provide a clear picture of the bound Penicillin G molecule. While the central β-lactam and thiazolidine ring portions of the molecule are well-resolved, the peripheral side chains can exhibit weaker or absent electron density, suggesting a degree of conformational flexibility. nih.gov In some PBP structures, modeling of Penicillin G into the active site, based on superimposition with known PBP-ligand complexes, has been necessary due to challenges in obtaining co-crystals. nih.gov The high degree of similarity among conserved active site motifs across different PBPs allows for such reliable modeling. nih.gov

The first crystal structure of a high-molecular-weight PBP, PBP2x from Streptococcus pneumoniae, provided further crucial insights into a primary target for penicillin. semanticscholar.org The central domain of PBP2x is a transpeptidase, and its structure revealed the architectural basis for its interaction with β-lactam antibiotics. semanticscholar.org These crystallographic snapshots of the inhibited state are fundamental to understanding the molecular basis of Penicillin G's antibacterial activity.

Key Crystallographic Findings of Penicillin G-PBP Interactions
PBP TargetOrganismKey Active Site ResidueInteraction DetailsResolution (Å)Reference
PBP5Escherichia coliSer44Covalent acyl-enzyme complex formed; stabilization by oxyanion hole (Ser44, His216).N/A nih.gov
PBP2xStreptococcus pneumoniaeN/AFirst structure of a high-molecular-weight PBP, revealing the transpeptidase domain architecture.3.5 semanticscholar.org
PBP2Neisseria gonorrhoeaeN/APenicillin G docked into the active site based on homology with PBP5 structure.2.4 nih.gov

Computational Modeling of Ligand-Receptor Dynamics

While X-ray crystallography provides static pictures of molecular interactions, computational modeling, particularly molecular dynamics (MD) simulations, offers a dynamic view of the binding process and the subsequent effects on the protein's structure and flexibility.

Conversely, other regions, such as the crucial Ω-loop, may exhibit increased flexibility in the reactant state compared to the apo state. nih.gov The Ω-loop is a structurally conserved region in many PBPs and β-lactamases that plays a significant role in catalysis and substrate recognition. researchgate.net Simulations suggest that the binding of Penicillin G can change the conformational distribution of the Ω-loop, favoring conformations that are closer to the ligand. nih.gov This induced conformational change is a key aspect of the ligand-receptor dynamics, facilitating the catalytic process of ring-opening and covalent bond formation.

Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) have been used to investigate the catalytic mechanism in detail, including the protonation states of key active site residues. acs.org These studies help to elucidate the precise electronic rearrangements that occur during the acylation of the active site serine by Penicillin G. acs.org Furthermore, MD simulations can be used to refine docked complex structures and assess the stability of the ligand-protein complex over time, providing stronger support for binding modes predicted by docking studies. rsc.org By analyzing interaction energies and hydrogen bond networks, these models can pinpoint key residues that are critical for the binding and inhibition process. scienceopen.com

Insights from Computational Modeling of Penicillin G-PBP Dynamics
PBP TargetComputational MethodKey FindingsReference
PBP-AMolecular Dynamics (MD)Penicillin G binding decreases overall protein flexibility but increases flexibility in the Ω-loop. nih.gov
Various PBPsMolecular Docking & MDRefines binding modes and assesses the stability of the ligand-PBP complex. rsc.org
PBP 1bQM/MM & MDEvaluates the transpeptidation mechanism and the role of key residues in catalysis. nih.gov
PBP2aMolecular DockingInvestigates binding energies and hydrogen bond interactions with key active site residues like Ser404. scienceopen.com

Advanced Analytical Methodologies in Penicillin G Research

Chromatographic Techniques for Quantification and Metabolite Profiling

Chromatographic methods are fundamental to the separation and quantification of Penicillin G and its related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are cornerstone techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Penicillin G in various samples, including biological tissues and milk. sigmaaldrich.comresearchgate.net The method's robustness and reliability make it suitable for routine analysis. A typical HPLC system for Penicillin G analysis involves a reversed-phase column, an isocratic or gradient mobile phase, and UV detection. sigmaaldrich.comresearchgate.netlcms.cz

Sample preparation is a critical step to ensure accurate quantification and to protect the analytical column. Common procedures involve protein precipitation using agents like acetonitrile, followed by centrifugation and filtration to remove particulate matter. sigmaaldrich.com For more complex matrices such as animal tissues, a solid-phase extraction (SPE) step may be incorporated for cleanup and concentration of the analyte. researchgate.net

Several HPLC methods have been developed and validated for Penicillin G analysis, each with specific parameters tailored to the matrix and analytical goals. The following table summarizes the chromatographic conditions from various studies.

ParameterMethod 1 (USP-38) lcms.czMethod 2 (Milk Analysis) sigmaaldrich.comMethod 3 (Tissue Analysis) researchgate.net
ColumnSyncronis aQ (4.6 x 100 mm, 5 µm)Ascentis® Express C18 (100 x 2.1 mm, 2.7 µm)Inertsil C8 (250 x 4 mm, 5 µm)
Mobile Phase0.01M Monobasic potassium phosphate (B84403) and Methanol (60:40)20 mM Potassium dihydrogen phosphate in water and Methanol (60:40)0.1% TFA in Acetonitrile (50:50)
Flow Rate1.0 mL/min0.246 mL/min1.1 mL/min
DetectionUV at 220 nmUV at 280 nmUV at 240 nm
Limit of Quantitation (LOQ)Not Specified0.03 µg/mL54 µg/kg

For enhanced sensitivity and specificity, particularly in complex matrices and for metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. chromatographyonline.comresearchgate.netnih.gov This technique allows for the simultaneous identification and quantification of Penicillin G and its degradation products. chromatographyonline.comnih.gov

The degradation of Penicillin G can lead to the formation of several metabolites, with the most commonly cited being penillic acid, penilloic acid, and penicilloic acid. chromatographyonline.comresearchgate.net Under certain conditions, isopenillic acid has also been identified. researchgate.netnih.gov The stability of Penicillin G is pH-dependent, with rapid degradation observed under both acidic and alkaline conditions. researchgate.netnih.gov

UHPLC-MS/MS methods are developed to separate these closely related compounds, which are then detected and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The use of isotopically labeled internal standards, such as penicillin G-d7, can significantly improve the accuracy and precision of quantification by compensating for matrix effects and variations in sample preparation and instrument response. nih.gov

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Limit of Detection (LOD) in Citrus nih.gov
Penicillin G335.1160.1176.10.1 ng/g
Penillic Acid335.1114.1176.10.25 ng/g
Penilloic Acid291.1114.1160.10.1 ng/g
Penicilloic Acid353.1160.1176.1Not Specified

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of Penicillin G and its derivatives, providing detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Penicillin G and its degradation products in solution. researchgate.net 1H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts of specific protons, such as those on the β-lactam and thiazolidine (B150603) rings, are characteristic and can be used for structural confirmation. researchgate.netchemicalbook.com

NMR is also instrumental in studying the degradation of Penicillin G. By monitoring the changes in the NMR spectrum over time, the formation of degradation products can be observed and their structures elucidated. oup.com For instance, the signals corresponding to the protons of the intact Penicillin G molecule will decrease in intensity, while new signals corresponding to the degradation products will appear and grow. oup.com

The following table presents typical 1H NMR chemical shifts for Penicillin G sodium salt.

ProtonChemical Shift (ppm)
H-3~4.2
H-5~5.4
H-6~5.5
Benzyl CH2~3.6
Aromatic Protons~7.2-7.4
Methyl Protons (C-2)~1.5 and ~1.6

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of Penicillin G and its derivatives through fragmentation analysis. nih.govscribd.com When coupled with a separation technique like LC, it becomes a powerful tool for analyzing complex mixtures. ufl.edu

In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge ratios of the parent ion and its fragments provide a "fingerprint" that can be used for identification and structural elucidation. A characteristic fragmentation of the penicillin nucleus involves the cleavage of the β-lactam ring, often resulting in a fragment with an m/z of 174, which is indicative of the penicillin core structure. nih.gov The other fragments are typically specific to the side chain of the particular penicillin derivative. nih.gov High-resolution mass spectrometry can provide exact mass measurements, which aids in determining the elemental composition of the molecule and its fragments.

Advanced Bioanalytical Assays for Penicillin G Activity

Beyond chromatographic and spectroscopic methods, advanced bioanalytical assays are utilized to assess the biological activity of Penicillin G. These assays are often based on the specific interaction of the antibiotic with its biological target.

The primary mechanism of action of Penicillin G is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. nih.govrcsb.org Assays that measure the binding of Penicillin G to PBPs can provide a direct assessment of its biological activity. ubc.caoup.com

One such method is a competitive binding assay using a fluorescently labeled β-lactam analogue, such as Bocillin FL. researchgate.net In this assay, Penicillin G in a sample competes with Bocillin FL for binding to a PBP. The amount of bound fluorescent probe can be measured, and a decrease in fluorescence signal corresponds to the presence and activity of Penicillin G in the sample. researchgate.net

Fluorescence polarization immunoassay (FPIA) is another advanced technique used for the rapid detection of Penicillin G. nih.govwikipedia.orgbmglabtech.commdpi.com This homogeneous assay is based on the principle that a small, fluorescently labeled Penicillin G molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger antibody molecule, its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled Penicillin G in a sample will compete with the tracer for antibody binding, causing a decrease in polarization that is proportional to the concentration of Penicillin G. nih.govwikipedia.orgbmglabtech.com This method offers high sensitivity and can be performed directly in complex matrices like milk. nih.gov

Assay TypePrincipleKey ComponentsDetection Method
PBP Competitive Binding AssayCompetition between Penicillin G and a fluorescent probe for binding to Penicillin-Binding Proteins (PBPs).Penicillin-Binding Protein (PBP), Fluorescently labeled β-lactam (e.g., Bocillin FL), Penicillin G.Fluorescence intensity or polarization.
Fluorescence Polarization Immunoassay (FPIA)Competitive binding between Penicillin G and a fluorescently labeled Penicillin G tracer for a specific antibody.Anti-Penicillin G antibody, Fluorescently labeled Penicillin G (tracer), Penicillin G.Fluorescence polarization.

In Vitro Susceptibility Testing Methodologies (e.g., Minimum Inhibitory Concentration determination)

In vitro susceptibility testing is fundamental to antimicrobial research, providing critical data on the potency of an antibiotic against specific pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter derived from this testing, defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. nih.gov The determination of MIC is considered the "gold standard" for assessing the susceptibility of organisms to antimicrobials. nih.gov

Several standardized methods are employed for MIC determination, with broth microdilution and agar (B569324) dilution being the most common. portlandpress.commdpi.com In the broth microdilution method, a series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates. nih.gov Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic at which no growth is observed. nih.gov

Research involving Penicillin G has utilized these methods to establish its efficacy against a range of bacteria. For instance, studies have determined the MIC of Penicillin G against various isolates of Staphylococcus aureus and Streptococcus pneumoniae, revealing different susceptibility patterns among strains. portlandpress.comnih.gov A retrospective analysis of Gram-positive isolates from cases of clinical mastitis found that 76% of the isolates had a Penicillin G MIC of ≤0.125 µg/mL. nih.gov

The data generated from these studies are vital for surveillance of antimicrobial resistance, guiding therapeutic choices, and for the development of new antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Various Bacterial Strains

Bacterial Species Strain MIC (µg/mL) Methodology
Staphylococcus aureus ATCC 25923 0.4 Broth Microdilution
Staphylococcus aureus Isolate 1 24 Broth Microdilution
Staphylococcus aureus Isolate 2 24 Broth Microdilution
Staphylococcus aureus Isolate 4 24 Broth Microdilution
Streptococcus agalactiae N/A 0.125 (MIC90) Broth Microdilution

Enzymatic Activity Assays (e.g., Penicillin G Acylase activity)

Enzymatic activity assays are critical for studying the enzymes that interact with Penicillin G, most notably Penicillin G Acylase (PGA). PGA, also known as penicillin amidohydrolase, is an enzyme of significant industrial importance as it catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins. virginia.edunih.gov

The activity of Penicillin G Acylase is commonly determined using spectrophotometric or fluorogenic assays. Spectrophotometric methods often utilize chromogenic substrates that release a colored product upon enzymatic cleavage, allowing for the quantification of enzyme activity by measuring the change in absorbance at a specific wavelength. nih.govmdpi.com For example, the substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) is hydrolyzed by PGA, and the increase in absorbance at 405 nm can be monitored to determine the rate of reaction. mdpi.com

Fluorogenic assays offer a highly sensitive alternative for measuring PGA activity. nih.gov These assays employ substrates that, upon enzymatic action, release a fluorescent molecule. One such method involves the cleavage of phenylacetyl-4-methyl-coumaryl-7-amide, which releases the fluorescent compound 7-amino-4-methyl-coumarin. nih.gov This approach is particularly suitable for high-throughput screening of PGA-producing microorganisms. nih.gov

The substrate specificity of Penicillin G Acylase is a key area of investigation. While its primary substrate is Penicillin G, the enzyme can also hydrolyze other penicillins and amides, albeit with varying efficiency. virginia.edunih.gov Studies have shown that the acyl group of the substrate is a major determinant of enzyme specificity. nih.gov For instance, some penicillin acylases show a preference for penicillins with aliphatic side chains, such as penicillin K, over Penicillin G. nih.gov Understanding these specificities is crucial for optimizing the industrial production of 6-APA and for engineering novel biocatalysts with desired properties.

Table 2: Examples of Substrates Used in Penicillin G Acylase Activity Assays

Substrate Assay Type Detection Method
Penicillin G Hydrolysis HPLC, Titration
6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) Spectrophotometric Absorbance at 405 nm
Phenylacetyl-4-methyl-coumaryl-7-amide Fluorogenic Fluorescence Emission

Emerging Research Frontiers in Penicillin G Associated Therapeutics

Development of β-Lactamase Inhibitors to Potentiate Penicillin G

The primary mechanism of resistance to Penicillin G is the production of β-lactamase enzymes by bacteria, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govnih.gov To counter this, a key strategy has been the co-administration of Penicillin G with β-lactamase inhibitors. These inhibitors bind to and inactivate the β-lactamase enzymes, thereby protecting Penicillin G from degradation and restoring its antibacterial activity.

Early and widely used β-lactamase inhibitors include clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). nih.gov These compounds share a structural similarity with penicillin but possess weak intrinsic antibacterial activity. Their primary role is to act as "suicide inhibitors," binding irreversibly to the active site of β-lactamases. nih.gov The combination of a β-lactam antibiotic with a β-lactamase inhibitor has proven highly effective in treating infections caused by β-lactamase-producing organisms. nih.gov For example, clavulanic acid is often combined with amoxicillin, while sulbactam is paired with ampicillin, and tazobactam with piperacillin, significantly enhancing their efficacy. nih.gov

Research continues to focus on developing new inhibitors with a broader spectrum of activity against the ever-evolving classes of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.govmdpi.com Novel non-β-lactam inhibitors like avibactam (B1665839) represent a significant advancement, offering potent inhibition against a wider range of serine β-lactamases. mdpi.com The development of these next-generation inhibitors is crucial for preserving the utility of Penicillin G and other β-lactam antibiotics against multidrug-resistant pathogens.

Table 1: Key β-Lactamase Inhibitors and Their Characteristics

Inhibitor Chemical Class Mechanism of Action Spectrum of Activity
Clavulanic Acid β-Lactam Suicide inhibitor, irreversible binding Class A β-lactamases, including some ESBLs. nih.gov
Sulbactam β-Lactam Suicide inhibitor, irreversible binding Effective against Class A β-lactamase producing Gram-negative bacteria. frontiersin.org
Tazobactam β-Lactam Suicide inhibitor, irreversible binding Broader activity than sulbactam, including many ESBLs. mdpi.com

| Avibactam | Non-β-Lactam | Reversible covalent inhibition | Class A, Class C, and some Class D serine β-lactamases. mdpi.com |

Exploration of Novel Antibiotic Targets for Penicillin G-Related Compounds

The traditional targets of Penicillin G and other β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.gov However, bacteria have developed resistance through modifications in these PBP targets, reducing their affinity for β-lactam antibiotics. nih.gov This has spurred research into identifying novel cellular targets for new antimicrobial agents, including derivatives or analogues of Penicillin G.

One promising area is the inhibition of other key enzymes involved in cell wall biosynthesis. For instance, enzymes that recycle the lipid carrier undecaprenyl phosphate (B84403), a critical step for the synthesis of peptidoglycan and other cell surface components, have been identified as ideal targets. umu.se The protein families DUF368 and DedA have been discovered to be responsible for this recycling process, representing a promising vulnerability to exploit with new antimicrobial compounds. umu.se

Other novel targets under investigation include:

Fatty Acid Biosynthesis (FAB): The enzymes in the bacterial type II fatty acid synthesis (FAS) pathway are essential for bacterial survival and are distinct from their mammalian counterparts, making them attractive targets for new antibiotics. nih.gov

tRNA Synthetases: These enzymes are crucial for protein synthesis, and inhibitors could effectively halt bacterial growth. nih.gov

Isoprenoid Biosynthesis: This pathway is vital for producing essential molecules for bacterial cell function. nih.gov

By designing Penicillin G-related compounds that can interact with these novel targets, researchers hope to develop antibiotics that can bypass existing resistance mechanisms. This involves creating new molecules that retain the core β-lactam structure for its inherent reactivity but modify the side chains to interact with these alternative bacterial proteins. nih.gov

Computational and Artificial Intelligence Approaches in Penicillin G Drug Discovery

The discovery and development of new drugs is a traditionally slow and expensive process. However, the advent of computational and artificial intelligence (AI) methods is revolutionizing this field. nih.gov These technologies are now being applied to accelerate the discovery of new antibiotics, including potential successors and enhancers for Penicillin G.

AI, particularly machine learning (ML) and deep neural networks, can analyze vast datasets of chemical compounds and biological activity to identify promising new drug candidates. nih.gov For example, researchers at MIT used a deep learning model to screen millions of molecules and identify a novel antibiotic, Halicin, which has a different mechanism of action from existing drugs. nih.gov This same approach can be used to:

Screen virtual libraries: AI can rapidly assess enormous digital collections of chemical compounds to find molecules that might be effective against Penicillin G-resistant bacteria. nih.gov

Design novel molecules: Generative AI models, such as SyntheMol, can design entirely new molecular structures from the ground up that are predicted to have antibacterial activity and can even provide the chemical recipes to synthesize them. stanford.edu

Predict antibiotic resistance: AI algorithms can analyze genomic data to predict which pathogens are likely to be resistant to Penicillin G, helping to guide treatment decisions. nih.gov

These computational tools significantly reduce the time and cost associated with the initial phases of drug discovery, allowing scientists to focus on the most promising candidates for laboratory testing. nih.gov This data-driven approach holds immense potential for expanding our arsenal (B13267) of antibiotics and finding new ways to utilize the foundational structure of Penicillin G. sciencedaily.com

Biotechnological Innovations for Sustainable Penicillin G Production

The industrial production of Penicillin G and its derivatives has historically involved chemical processes that can be environmentally burdensome. nih.govuwaterloo.ca Modern biotechnology offers greener and more efficient alternatives, focusing on enzymatic and fermentation-based methods. These innovations not only reduce the environmental impact but can also improve yield and cost-effectiveness. nih.gov

A key biocatalyst in this field is Penicillin G acylase (PGA). nih.govuwaterloo.ca This enzyme is widely used for the enzymatic hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), the essential precursor for manufacturing a wide range of semi-synthetic penicillins and cephalosporins. nih.govresearchgate.net Compared to traditional chemical methods, enzymatic conversion using PGA offers several advantages:

Higher efficiency and specificity. researchgate.net

Milder reaction conditions.

Reduced use of hazardous chemicals. nih.gov

Lower environmental footprint. researchgate.netresearchgate.net

Researchers are continuously improving these biotechnological processes through several strategies:

Genetic Engineering: Modifying the host microorganisms (like Penicillium chrysogenum or Escherichia coli) to enhance the expression and activity of enzymes like PGA, leading to higher yields. nih.govnih.gov

Process Optimization: Advances in bioreactor design, fermentation media formulation, and downstream processing contribute to more efficient and cost-effective production. nih.gov

Enzyme Immobilization: Immobilizing PGA on solid supports allows for its reuse, further reducing production costs.

These biotechnological advancements are crucial for the sustainable mass production of Penicillin G and its derivatives, ensuring a reliable supply of these life-saving drugs while minimizing environmental harm. nih.govresearchgate.net

Strategies for Re-sensitizing Penicillin G Resistant Pathogens

An emerging and promising frontier in combating antibiotic resistance is the development of strategies to make resistant bacteria once again susceptible to existing antibiotics like Penicillin G. This approach, known as re-sensitization, aims to restore the efficacy of our current antibiotic arsenal rather than solely relying on the discovery of new drugs.

Several innovative strategies are being explored:

Chemosensitizers: These are small molecules that, when administered with an antibiotic, can reverse resistance mechanisms. mjima.org For example, some compounds can inhibit bacterial efflux pumps, which are proteins that actively pump antibiotics out of the bacterial cell. By blocking these pumps, the intracellular concentration of Penicillin G can be increased to effective levels.

Targeting Resistance Genes: Technologies like CRISPR-Cas9 can be engineered to specifically target and cleave the genes responsible for antibiotic resistance within bacteria, effectively eliminating the resistance mechanism. mjima.orgresearchgate.net

Use of Adjuvants: Certain non-antibiotic compounds can potentiate the activity of Penicillin G. For instance, exogenous hydrogen sulfide (B99878) (H₂S) has been shown in some studies to re-sensitize multidrug-resistant bacteria to certain antibiotics. mjima.org

Phage Therapy: Bacteriophages, which are viruses that infect and kill bacteria, can be used in conjunction with antibiotics. mjima.org In some cases, bacteria that evolve resistance to phages may, as a trade-off, become more sensitive to antibiotics like Penicillin G. researchgate.net

These re-sensitization strategies offer a significant advantage by potentially extending the lifespan of valuable and well-established antibiotics like Penicillin G. mjima.org They represent a paradigm shift from a direct assault on bacteria to a more nuanced approach that undermines their defense mechanisms.

Table 2: Mentioned Compound Names

Compound Name
6-aminopenicillanic acid (6-APA)
Amoxicillin
Ampicillin
Avibactam
Benzylpenicillin
Cefazolin (B47455)
Clavulanic acid
Doxycycline
Halicin
Hydrogen sulfide
Oxacillin
Penicillin G
Penicillin G ammonium (B1175870)
Piperacillin
Sulbactam
Sulfathiazole
Tazobactam

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and stability of Penicillin G ammonium in experimental formulations?

  • Methodological Answer : Combustion analysis (for elemental composition) and chromatographic methods such as HPLC or GC-MS/MS are critical. Combustion analysis provides mass percentages of carbon, hydrogen, nitrogen, sulfur, and sodium, which are essential for verifying structural integrity . For stability studies, HPLC with UV detection or GC-MS/MS can quantify degradation products under varying storage conditions (e.g., pH, temperature). Validation parameters (e.g., LOD, LOQ, recovery rates) must adhere to ICH guidelines, as demonstrated in residue quantification studies .

Q. How should researchers adjust dosing regimens of this compound in preclinical studies to account for species-specific pharmacokinetic differences?

  • Methodological Answer : Dose adjustments require species-specific allometric scaling based on body surface area or metabolic rate. For example, neonatal animal models (e.g., piglets) may require reduced doses due to immature renal excretion pathways. Pharmacokinetic parameters (e.g., half-life, volume of distribution) should be derived from pilot studies using serial blood sampling and non-compartmental analysis. Cross-species comparisons must consider protein binding differences and tissue penetration rates .

Q. What are the key physicochemical properties of this compound that influence its stability and bioavailability in experimental settings?

  • Methodological Answer : The ammonium ion enhances water solubility compared to procaine or benzathine salts, but it is hygroscopic, requiring strict moisture control during storage. Stability is pH-dependent; degradation accelerates in acidic conditions. Bioavailability in animal models depends on ionization state (pKa ~2.7) and membrane permeability. Researchers should monitor pH in dissolution media and use buffered solutions for in vitro assays .

Advanced Research Questions

Q. What experimental approaches are effective in elucidating the role of the ammonium ion in the solubility and antimicrobial activity of this compound?

  • Methodological Answer : Comparative studies using salt variants (e.g., sodium, potassium, ammonium) can isolate the ammonium ion’s effects. Techniques include:

  • Solubility assays : Measure saturation solubility in aqueous buffers at physiological pH.
  • MIC/MBC comparisons : Test salt forms against Gram-positive pathogens (e.g., Streptococcus pyogenes) in broth microdilution assays.
  • Molecular dynamics simulations : Model ion interactions in solution to predict stability.
    Recent crossover trials comparing penicillin salts in rheumatic heart disease models provide a template for such comparisons .

Q. In the context of antimicrobial resistance studies, how can time-kill curve assays be optimized to assess the bactericidal activity of this compound against β-lactamase-producing strains?

  • Methodological Answer :

  • Use β-lactamase inhibitors (e.g., clavulanic acid) in combination with this compound to distinguish resistance mechanisms.
  • Conduct time-kill curves at 4× and 8× MIC concentrations with frequent sampling (0, 2, 4, 8, 24 hours). Analyze bactericidal activity using log-reduction models.
  • Validate results with genomic sequencing to detect β-lactamase genes (blaZ, mecA). Reference methodologies from studies on penicillinase-resistant penicillins .

Q. How can Raman microspectroscopy be optimized for in vivo detection of this compound, and what are the limitations compared to traditional HPLC methods?

  • Methodological Answer :

  • Optimization : Use surface-enhanced Raman scattering (SERS) with gold nanoparticles to amplify signals. Focus on characteristic peaks (e.g., β-lactam ring vibrations at 1,775 cm⁻¹).
  • Limitations : Lower sensitivity than HPLC (detection limits ~1 µg/mL vs. 0.01 µg/mL for HPLC). Raman is non-destructive but requires calibration with spiked tissue samples. Cross-validate with LC-MS in initial studies, as demonstrated in fungal metabolite detection models .

Q. What strategies are recommended for reconciling contradictory data on the minimum inhibitory concentrations (MICs) of this compound across different bacterial strains?

  • Methodological Answer :

  • Standardize testing conditions using CLSI/EUCAST guidelines (e.g., Mueller-Hinton broth, 35°C incubation).
  • Perform meta-analyses with stratification by strain genotype (e.g., ermB vs. wild-type).
  • Use checkerboard assays to identify synergistic effects with adjuvants (e.g., aminoglycosides) that may explain discrepancies. Refer to MIC/MBC harmonization frameworks from rheumatic fever prophylaxis trials .

Methodological Considerations for Experimental Design

  • Statistical Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for preclinical projects .
  • Reproducibility : Document chemical batch numbers, storage conditions (-20°C for long-term stability), and species-specific ethical approvals .
  • Data Contradictions : Use ToxRTool for quality assessment of toxicological data, scoring 21 criteria across study design and plausibility domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.